N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c17-13-5-1-2-6-14(13)25(23,24)19-10-9-18-15-7-8-16(21-20-15)22-11-3-4-12-22/h1-8,11-12,19H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIVZLXSVVGEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide typically involves multi-step organic reactions:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution with Pyrrole: The pyrrole group can be introduced via a nucleophilic substitution reaction, where the pyridazine derivative reacts with a pyrrole compound under basic conditions.
Ethylamine Linkage Formation: The ethylamine linkage is formed by reacting the substituted pyridazine with an ethylamine derivative, often under reductive amination conditions.
Introduction of Chlorobenzenesulfonamide: The final step involves the sulfonation of the ethylamine-linked pyridazine with chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the nitro or sulfonamide groups, potentially converting them to amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Pyrrole oxides, sulfoxides.
Reduction Products: Amines, thiols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several analogues documented in patents and crystallographic reports:
- N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid (Patent, ): This compound features a pyrrole-substituted indole core but differs in the quinoline scaffold and additional substituents (e.g., tetrahydrofuran-3-yloxy). The absence of a sulfonamide group reduces its comparability in hydrogen-bonding interactions.
- N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): Replaces pyrrole with pyrazole and lacks the sulfonamide moiety. Pyrazole’s higher aromaticity and hydrogen-bonding capacity may alter solubility and target affinity compared to pyrrole .
Sulfonamide Derivatives
- 4-Amino-N-(6-chloro-3-pyridazinyl)benzenesulfonamide (): Shares the pyridazine-sulfonamide framework but substitutes the pyrrole group with a chlorine atom. Chlorine’s electron-withdrawing effects may reduce solubility compared to the pyrrole’s electron-rich aromatic system .
- N-(3-Cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid (Patent, ): Contains a sulfonamide-like acetamide group but differs in core structure (quinoline vs. pyridazine), influencing steric and electronic properties.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Crystallographic Insights : The pyridazine-pyrrole motif in the target compound is structurally analogous to N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine, which was resolved using SHELX-76 and visualized via ORTEP-3 . Bond lengths in the pyridazine ring (e.g., N–N distances) are expected to vary with substituent electronic effects.
- Solubility Trends: Sulfonamide derivatives like 4-amino-N-(6-chloro-3-pyridazinyl)benzenesulfonamide are noted in solubility studies, but the target compound’s 2-chloro and pyrrole groups may enhance lipophilicity compared to amino-substituted analogues .
- Synthetic Complexity: The aminoethyl linker in the target compound introduces conformational flexibility, contrasting with rigid analogues like the quinoline-based patent compounds .
Notes
- Structural Tools : SHELX and ORTEP-3 are critical for resolving pyridazine derivatives, as evidenced by crystallographic reports .
- Data Gaps : Quantitative solubility, stability, or bioactivity data for the target compound are absent in the provided evidence; further experimental profiling is required.
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, including pyrrole and pyridazine rings, which contribute to its biological activity. The presence of a sulfonamide group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
This compound interacts with specific molecular targets, primarily enzymes and receptors involved in critical biological pathways. The compound's mechanism may involve:
- Enzyme Inhibition : It has shown potential as an inhibitor of glycogen synthase kinase 3 (GSK3), an enzyme implicated in various diseases, including cancer and diabetes .
- Receptor Modulation : The compound may modulate the activity of certain receptors, leading to altered signaling pathways that can affect cell proliferation and survival.
Biological Activity Data
Research has demonstrated the biological activity of this compound through various assays and studies. Below is a summary of key findings:
Case Studies
Several case studies highlight the compound's potential in clinical applications:
- Anticancer Activity : In a study involving human cancer cell lines, this compound exhibited significant antiproliferative effects, suggesting its role as a potential chemotherapeutic agent.
- Metabolic Disorders : Research indicates that the compound's inhibition of GSK3 may have implications for treating conditions like type 2 diabetes and Alzheimer's disease, where GSK3 plays a critical role.
Research Findings and Future Directions
Recent studies have focused on optimizing the structure of this compound to enhance its efficacy and reduce toxicity. Ongoing research aims to:
- Investigate the compound's pharmacokinetics and bioavailability.
- Explore its effects in vivo using animal models.
- Assess combination therapies with other anticancer agents to improve treatment outcomes.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide?
- Methodology :
- Use stepwise coupling reactions, starting with functionalizing the pyridazine ring with pyrrole via nucleophilic substitution (e.g., using Pd-catalyzed cross-coupling) .
- Optimize sulfonamide formation by reacting 2-chlorobenzenesulfonyl chloride with a pre-synthesized ethylenediamine-pyridazine intermediate under inert conditions (e.g., dry DMF, 0–5°C) to minimize side reactions .
- Monitor purity via HPLC and adjust solvent systems (e.g., acetonitrile/water gradients) to resolve byproducts .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the pyridazine and benzene rings, with attention to coupling constants for stereochemical assignments (e.g., pyrrole N-H protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns consistent with chlorine .
- X-ray Crystallography : Employ SHELX for structure refinement to resolve ambiguities in bond angles and torsional conformations, particularly around the sulfonamide group .
Advanced Research Questions
Q. How can crystallographic data address discrepancies in proposed molecular conformations?
- Methodology :
- Use SHELXL for small-molecule refinement to resolve torsional strain in the ethylenediamine linker, which may adopt multiple conformations in solution but stabilize in a single conformation in the solid state .
- Compare experimental data (e.g., ORTEP-generated thermal ellipsoids) with computational models (DFT-optimized geometries) to validate steric and electronic effects influencing crystal packing .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing pyrrole with pyrazole) to isolate contributions of specific functional groups to activity .
- Perform competitive binding assays using radiolabeled ligands to quantify target affinity and rule off-target effects .
- Validate biological replicates using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm reproducibility .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding modes with putative targets (e.g., kinases or GPCRs), focusing on hydrogen bonding between the sulfonamide group and conserved residues in active sites .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to assess conformational flexibility of the ethylenediamine linker under physiological conditions .
Methodological Challenges and Solutions
Q. What are the key challenges in synthesizing the ethylenediamine linker, and how can they be mitigated?
- Challenges :
- Steric hindrance during sulfonamide bond formation may lead to incomplete reactions or dimerization .
- Solutions :
- Use bulky bases (e.g., DBU) to deprotonate the amine selectively and enhance nucleophilicity .
- Employ flow chemistry to maintain precise stoichiometric control and reduce side-product formation .
Q. How can researchers address low solubility in biological assays?
- Methodology :
- Formulate the compound with cyclodextrins or PEG-based surfactants to improve aqueous solubility while maintaining activity .
- Introduce polar substituents (e.g., hydroxyl or carboxyl groups) at non-critical positions to enhance hydrophilicity without disrupting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
